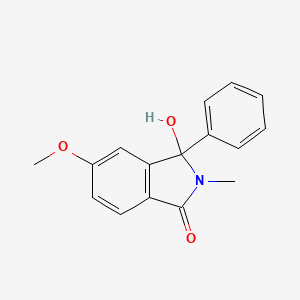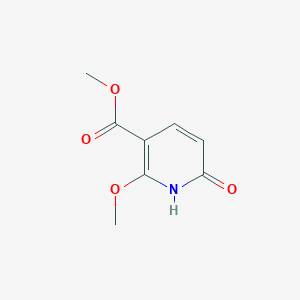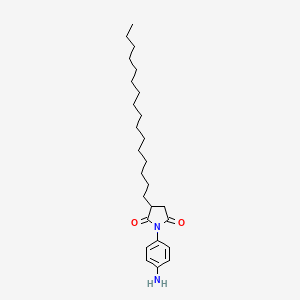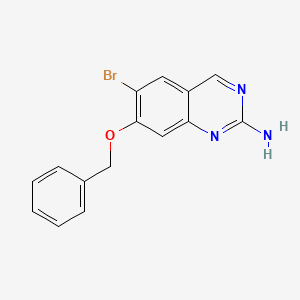![molecular formula C16H15NO4 B14182636 Benzoic acid, 3-[(E)-((3-ethoxy-4-hydroxyphenyl)methylene)amino]- CAS No. 918153-10-3](/img/structure/B14182636.png)
Benzoic acid, 3-[(E)-((3-ethoxy-4-hydroxyphenyl)methylene)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-[(E)-((3-ethoxy-4-hydroxyphenyl)methylene)amino]-: is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a benzoic acid moiety substituted with an ethoxy group and a hydroxyphenylmethyleneamino group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3-[(E)-((3-ethoxy-4-hydroxyphenyl)methylene)amino]- typically involves the condensation of benzoic acid derivatives with appropriate amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is efficient, eco-friendly, and provides high yields.
Industrial Production Methods: Industrially, benzoic acid can be prepared by the partial oxidation of toluene using oxygen gas, with manganese or cobalt naphthenate as catalysts . Another method involves the hydrolysis of benzamide and benzonitrile . These methods are scalable and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Benzoic acid, 3-[(E)-((3-ethoxy-4-hydroxyphenyl)methylene)amino]- undergoes various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions occur mainly at the meta position due to the electron-withdrawing carboxylic group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Nitrobenzoic acids and sulfonic acids.
Applications De Recherche Scientifique
Benzoic acid, 3-[(E)-((3-ethoxy-4-hydroxyphenyl)methylene)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of dyes, plastics, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of benzoic acid, 3-[(E)-((3-ethoxy-4-hydroxyphenyl)methylene)amino]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including those related to oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Para-aminobenzoic acid (PABA): Known for its use in sunscreen formulations and as a precursor in the synthesis of folic acid.
Salicylic acid: Widely used in skincare products for its anti-inflammatory and exfoliating properties.
Uniqueness: Benzoic acid, 3-[(E)-((3-ethoxy-4-hydroxyphenyl)methylene)amino]- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
918153-10-3 |
|---|---|
Formule moléculaire |
C16H15NO4 |
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
3-[(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-2-21-15-8-11(6-7-14(15)18)10-17-13-5-3-4-12(9-13)16(19)20/h3-10,18H,2H2,1H3,(H,19,20) |
Clé InChI |
JYFAWWGEBLYWSX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NC2=CC=CC(=C2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione](/img/structure/B14182571.png)
![Benzeneacetamide, N-[(1S,2S)-2-ethyl-3-cyclopenten-1-yl]-N-hydroxy-](/img/structure/B14182581.png)

![Ethyl 2-{[(1E)-N-benzoylethanimidoyl]oxy}-3-oxobutanoate](/img/structure/B14182590.png)
![(2R)-4-[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14182592.png)
![2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol](/img/structure/B14182596.png)


![4-[(Pyridin-3-yl)methoxy]butan-1-ol](/img/structure/B14182627.png)

